Molecular Weight and Physicochemical Profile Differentiate the Minimal Scaffold from Fully Elaborated MAGL Inhibitors
The target compound represents the minimally elaborated azetidine–piperazine di-amide scaffold (R₁ = CH₃, R₂ = H). Its molecular weight of 211.26 g/mol and calculated LogP of −1.10 are substantially lower than those of optimized MAGL inhibitors such as compound 6g (R₁ = 2-thiazole, R₂ = 4-F-phenyl-indole-5-carbonyl; approximate MW >500). This physicochemical divergence translates into the target compound's utility as a low-molecular-weight, polar baseline reference for assessing the incremental contribution of lipophilic R₁/R₂ decorations to MAGL potency, brain penetration, and selectivity .
| Evidence Dimension | Molecular weight and calculated LogP as determinants of scaffold minimalism |
|---|---|
| Target Compound Data | MW = 211.26 g/mol; cLogP = −1.10; TPSA = 52.65 Ų; H-bond donors = 1; H-bond acceptors = 3; rotatable bonds = 1 |
| Comparator Or Baseline | Compound 6g (Zhu 2020): MW >500 g/mol; cLogP estimated >3 (based on thiazole and 4-F-phenyl-indole substituents); TPSA and H-bond profile distinct |
| Quantified Difference | MW reduction of >~300 g/mol; cLogP reduction of >~4 log units relative to optimized inhibitor 6g, consistent with the target's role as the minimal polar scaffold |
| Conditions | Calculated properties from vendor datasheet (Leyan) and inferred from Zhu et al. 2020 compound structures |
Why This Matters
Procurement of the minimal scaffold enables systematic SAR exploration, where each added substituent's contribution to potency, lipophilicity, and selectivity can be deconvoluted from a clean baseline.
